(3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC13832721
Molecular Formula: C10H17F3N2O3
Molecular Weight: 270.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17F3N2O3 |
|---|---|
| Molecular Weight | 270.25 g/mol |
| IUPAC Name | (3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C8H16N2O.C2HF3O2/c9-7-2-1-3-10(4-7)8-5-11-6-8;3-2(4,5)1(6)7/h7-8H,1-6,9H2;(H,6,7)/t7-;/m1./s1 |
| Standard InChI Key | KXBXGPUQVBFJHJ-OGFXRTJISA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O |
| SMILES | C1CC(CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CC(CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound comprises two distinct components:
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(3R)-1-(Oxetan-3-yl)piperidin-3-amine: A six-membered piperidine ring with an oxetane substituent at position 1 and an amine group at position 3. The stereochemistry at the C3 position is explicitly defined as R.
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Trifluoroacetic acid (TFA): A strong acid serving as a counterion to stabilize the protonated amine.
The stereochemistry critically influences molecular interactions. The (3R) configuration positions functional groups in three-dimensional space, potentially optimizing binding to chiral biological targets .
Table 1: Key Structural Descriptors
Synthesis and Stereochemical Control
Challenges in Synthesis
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Oxetane Stability: Oxetane rings, while conformationally restrictive, are prone to acid-catalyzed ring-opening. Mild conditions (pH 4–6) are essential during salt formation.
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Enantiomeric Purity: The (3S) enantiomer (CAS: 1349699-66-6) is commercially available , emphasizing the need for rigorous stereochemical control to avoid racemization.
Physicochemical Characterization
Spectroscopic Analysis
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NMR Spectroscopy:
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<sup>1</sup>H NMR: Signals at δ 3.5–4.0 ppm (oxetane protons), δ 2.5–3.0 ppm (piperidine CH<sub>2</sub> groups), and δ 1.5–2.0 ppm (piperidine CH<sub>2</sub> adjacent to amine).
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<sup>13</sup>C NMR: Oxetane carbons at 70–80 ppm, piperidine carbons at 40–60 ppm.
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Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 270.25 [M+H]<sup>+</sup>.
Biological Implications and Structure-Activity Relationships (SAR)
Table 2: Comparative Analysis of Piperidine-Oxetane Derivatives
| Compound | EC<sub>50</sub> (µM) | Target | Reference |
|---|---|---|---|
| (3R)-1-(Oxetan-3-yl)piperidin-3-amine | N/A | N/A | |
| Analog 2.29 (antimalarial) | 3.0 | Plasmodium falciparum | |
| Analog 5ab (enzyme inhibitor) | 12.0 | CDC34A ubiquitin ligase |
Antimalarial Considerations
Piperidine derivatives bearing indole or triazolo groups exhibit EC<sub>50</sub> values ~3 µM against P. falciparum . While the query compound lacks these substituents, its piperidine-oxetane core could serve as a scaffold for hybrid antimalarials.
Applications in Drug Discovery
Neurological Disorders
The piperidine moiety is prevalent in dopamine receptor ligands. Molecular modeling suggests the (3R) configuration may favor D<sub>2</sub>/D<sub>3</sub> receptor binding, analogous to antipsychotics like haloperidol.
Prodrug Development
Oxetanes enhance metabolic stability by resisting cytochrome P450 oxidation. Coupled with TFA’s solubility benefits, this compound could serve as a prodrug candidate for amine-containing therapeutics .
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